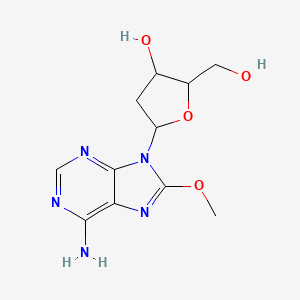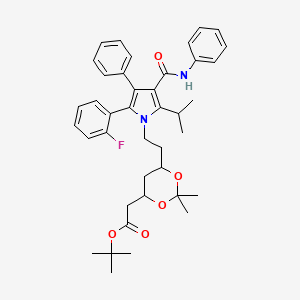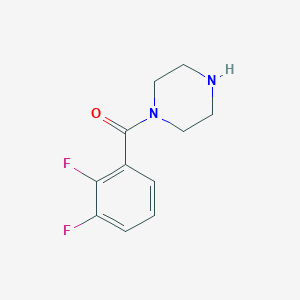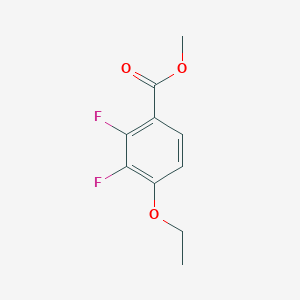
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a derivative of pyridinium, a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science. This compound features a pyridinium ring substituted with an aminocarbonyl group at the 2-position and a methyl group at the 1-position. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) typically involves the reaction of pyridine with an appropriate aminocarbonyl precursor under controlled conditions. One common method is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . This reaction proceeds via a Michael addition followed by cyclization to form the pyridinium ring.
Industrial Production Methods
In an industrial setting, the production of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyridinium derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
科学研究应用
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, catalysts, and ionic liquids.
作用机制
The mechanism by which Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) exerts its effects involves interactions with various molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinium derivatives such as:
Cyanomethyl pyridinium: Used in the synthesis of heterocyclic compounds.
Isoquinolinium salts: Employed in organic synthesis and as intermediates in pharmaceutical production.
Pyrylium salts: Utilized in the preparation of light emitters and photocatalysts.
Uniqueness
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
属性
分子式 |
C7H9N2O+ |
|---|---|
分子量 |
137.16 g/mol |
IUPAC 名称 |
1-methylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-6(9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |
InChI 键 |
ZUSYYGDWLGXDSL-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1=CC=CC=C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12095068.png)

![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)






![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)


